molecular formula C7H5NO3S2 B178511 1,3-Benzothiazole-6-sulfonic acid CAS No. 145708-16-3

1,3-Benzothiazole-6-sulfonic acid

Cat. No. B178511
M. Wt: 215.3 g/mol
InChI Key: UGDMYHVETQRVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzothiazole-6-sulfonic acid is a compound that belongs to the class of organic compounds known as benzothiazoles. These are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole sulfonates and related compounds has been a subject of research due to their potential applications. A novel method for producing sulfinic acids and sulfinate salts using 2-sulfinyl benzothiazole (BTS) has been developed, which avoids the need for harsh reaction conditions typically associated with these compounds . Additionally, sulfonic-acid-functionalized activated carbon has been used as a green catalyst for the synthesis of benzothiazole derivatives, demonstrating the potential for more environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonates has been studied using various techniques. For instance, X-ray crystallography has been employed to investigate the structure of a protonated hydrogen bonding complex derived from a benzothiazole compound, revealing details about proton transfer and connectivity through hydrogen bonds . Another study provided insights into the structural and theoretical aspects of benzothiazole sulfonation intermediates and final products, highlighting the presence of intermolecular hydrogen bonds and weak stacking interactions .

Chemical Reactions Analysis

Benzothiazole derivatives have been shown to participate in a variety of chemical reactions. For example, benzothiazole sulfones react with thiols to produce sulfinic acids, which can further react with sulfane sulfurs to form thiosulfonic acids . These reactions have been utilized to design fluorescent sensors for detecting reactive sulfur species. Moreover, benzothiazole sulfonamides have been synthesized and investigated for their ability to inhibit human carbonic anhydrase isoforms, demonstrating the chemical reactivity and potential therapeutic applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The photophysical properties and thermal stability of a simple protonated hydrogen bonding complex derived from a benzothiazole compound have been characterized, showing enhanced fluorescence in certain solvents and a high thermal stability . The catalytic performance of sulfonic-acid-functionalized materials in the synthesis of benzothiazole derivatives has also been evaluated, indicating superior activity compared to other catalysts .

Scientific Research Applications

Green Chemistry

  • Field : Green Chemistry .
  • Application : Benzothiazoles play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Method : The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) .
  • Results : The development of synthetic processes is one of the most significant problems facing researchers .

Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties .
  • Method : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
  • Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Food Industry

  • Field : Food Industry .
  • Application : 2,2’-Azino-bis (3-ethylbenzthiazoline-6-sulfonic acid) diammonium salt is widely utilized as a peroxidase substrate suitable for use in enzyme-linked immunosorbent assay (ELISA) procedures. It plays an important role in the food industry to measure the antioxidant capacities of foods .
  • Method : It is used as a peroxidase substrate in ELISA procedures .
  • Results : It helps in measuring the antioxidant capacities of foods .

Organic Synthesis

  • Field : Organic Synthesis .
  • Application : Benzothiazoles are used in the synthesis of various organic compounds . They are also used as electrophosphorescent emitter in OLEDs .
  • Method : The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) .
  • Results : The development of synthetic processes is one of the most significant problems facing researchers .

Biological Research

  • Field : Biological Research .
  • Application : Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
  • Method : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
  • Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Antioxidant Measurement

  • Field : Food Science .
  • Application : A microplate adaptation was developed for measuring antioxidant activity in rat plasma .
  • Method : It is used as a peroxidase substrate in ELISA procedures .
  • Results : It helps in measuring the antioxidant capacities of foods .

Organic Synthesis

  • Field : Organic Synthesis .
  • Application : Benzothiazoles are used in the synthesis of various organic compounds . They are also used as electrophosphorescent emitter in OLEDs .
  • Method : The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) .
  • Results : The development of synthetic processes is one of the most significant problems facing researchers .

Biological Research

  • Field : Biological Research .
  • Application : Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
  • Method : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
  • Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Antioxidant Measurement

  • Field : Food Science .
  • Application : A microplate adaptation was developed by Laigth et al. in 1999 [ 32] for measuring antioxidant activity in rat plasma .
  • Method : It is used as a peroxidase substrate in ELISA procedures .
  • Results : It helps in measuring the antioxidant capacities of foods .

Safety And Hazards

1,3-Benzothiazole-6-sulfonic acid is considered dangerous . It is harmful if swallowed or in contact with skin . It is also toxic if inhaled and causes respiratory tract irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including 1,3-Benzothiazole-6-sulfonic acid, are anticipated to be related to green chemistry . This includes the use of condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

properties

IUPAC Name

1,3-benzothiazole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S2/c9-13(10,11)5-1-2-6-7(3-5)12-4-8-6/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDMYHVETQRVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559803
Record name 1,3-Benzothiazole-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazole-6-sulfonic acid

CAS RN

145708-16-3
Record name 1,3-Benzothiazole-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-6-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzothiazole-6-sulfonic acid
Reactant of Route 2
1,3-Benzothiazole-6-sulfonic acid
Reactant of Route 3
1,3-Benzothiazole-6-sulfonic acid
Reactant of Route 4
1,3-Benzothiazole-6-sulfonic acid
Reactant of Route 5
Reactant of Route 5
1,3-Benzothiazole-6-sulfonic acid
Reactant of Route 6
Reactant of Route 6
1,3-Benzothiazole-6-sulfonic acid

Citations

For This Compound
3
Citations
A Husain, D Madhesia, M Rashid… - Journal of Enzyme …, 2016 - Taylor & Francis
A series of new 6-substituted-N-[3-{2-(substituted phenyl)-ethenyl} quinoxaline-2(1H)-ylidene]-1,3-benzothiazole-2-amine (4a–f) were designed and synthesized by condensing 2-amino…
Number of citations: 29 www.tandfonline.com
DA Dushamov, YR Takhirov, RS Kuryazov… - Russian Journal of …, 2020 - Springer
Abstract Treatment of 1,3-benzothiazol-2(3H)-one and its 3-methyl derivative with chlorosulfonic acid afforded the corresponding 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl …
Number of citations: 3 idp.springer.com
MV Shuvalov, SY Maklakova, EV Rudakova… - Russian Journal of …, 2018 - Springer
The results of systematic studies demonstrated wide possibilities of the three-component Kabachnik–Fields and two-component Pudovik reactions catalyzed by metal phthalocyanines …
Number of citations: 3 idp.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.